4-(Azetidin-1-yl)-4-cyclopropylpiperidine
Description
Significance of Piperidine (B6355638) and Azetidine (B1206935) Motifs in Contemporary Drug Discovery
Piperidine and azetidine rings are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals. mdpi.com Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to present substituents in a well-defined three-dimensional orientation. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming key interactions with receptors and enzymes, and it can improve the pharmacokinetic properties of a molecule, such as aqueous solubility. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic effects.
The azetidine ring, a four-membered nitrogenous heterocycle, has gained increasing attention in recent years. rsc.org Its strained ring system imparts unique conformational constraints and serves as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups. researchgate.net The incorporation of an azetidine motif can lead to improved metabolic stability, increased potency, and enhanced cell permeability. nih.gov Despite historical challenges in their synthesis, modern synthetic methods have made azetidine-containing building blocks more accessible, leading to their growing application in drug discovery programs. chemrxiv.orgnih.gov
Overview of 4-(Azetidin-yl)-4-cyclopropylpiperidine as a Research Compound
4-(Azetidin-1-yl)-4-cyclopropylpiperidine is a synthetic compound characterized by a piperidine ring substituted at the 4-position with both an azetidin-1-yl group and a cyclopropyl (B3062369) group. The presence of a quaternary carbon at the 4-position of the piperidine ring introduces a spirocyclic-like center, which significantly influences the molecule's three-dimensional shape.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₀N₂ |
| Molecular Weight | 180.29 g/mol |
| Structure | A piperidine ring with an azetidine ring and a cyclopropyl ring attached to the same carbon atom (C4). |
As of this writing, this compound is primarily considered a research chemical or a building block for the synthesis of more complex molecules. There is a notable absence of extensive published studies detailing its synthesis, physicochemical properties, and biological activities in the public domain. Its value, therefore, is currently projected based on the known contributions of its constituent motifs to medicinal chemistry.
Rationale for Comprehensive Academic Investigation in Medicinal Chemistry
The unique combination of the piperidine, azetidine, and cyclopropyl moieties in a single, compact scaffold provides a strong rationale for its investigation in medicinal chemistry. The piperidine core offers a proven platform for drug design, while the azetidine and cyclopropyl groups can confer a range of desirable properties.
The cyclopropyl group , a three-membered carbocyclic ring, is another valuable functionality in drug design. benthamdirect.comacs.orgingentaconnect.comscientificupdate.com It is often used to introduce conformational rigidity, enhance metabolic stability by blocking sites of oxidation, and improve potency. The strained nature of the cyclopropyl ring also endows it with unique electronic properties that can influence interactions with biological targets. bohrium.com
The combination of these three motifs in this compound is hypothesized to offer several advantages:
Novel Three-Dimensionality: The spiro-like arrangement at the C4 position of the piperidine ring creates a rigid and well-defined three-dimensional structure, which can be exploited to achieve high selectivity for specific biological targets.
Modulation of Physicochemical Properties: The azetidine and cyclopropyl groups can fine-tune the lipophilicity, solubility, and metabolic stability of molecules derived from this scaffold.
Exploration of New Chemical Space: This scaffold represents a novel combination of privileged structures, offering access to a region of chemical space that has not been extensively explored.
Given these potential benefits, a comprehensive academic investigation into the synthesis, properties, and biological applications of this compound and its derivatives is highly warranted. Such studies would not only expand the toolbox of medicinal chemists but could also lead to the discovery of new therapeutic agents with improved pharmacological profiles. The exploration of synthetic routes to access this and related 4,4-disubstituted piperidines is a crucial first step in unlocking the potential of this promising scaffold. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-4-cyclopropylpiperidine |
InChI |
InChI=1S/C11H20N2/c1-8-13(9-1)11(10-2-3-10)4-6-12-7-5-11/h10,12H,1-9H2 |
InChI Key |
FTEJRAWKKZQWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2(CCNCC2)C3CC3 |
Origin of Product |
United States |
Advanced Medicinal Chemistry Principles Applied to 4 Azetidin 1 Yl 4 Cyclopropylpiperidine
Rational Drug Design Strategies
Rational drug design involves the inventive process of discovering new medications based on a comprehensive understanding of the biological targets. This approach can be broadly categorized into structure-based and ligand-based drug design.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, which is typically a protein or enzyme. nih.govnih.govgardp.org This knowledge is instrumental in designing and optimizing drug candidates. The application of SBDD to a molecule like 4-(azetidin-1-yl)-4-cyclopropylpiperidine would presuppose that the structure of its target is known.
A hypothetical SBDD workflow for designing this compound could involve:
Target Identification and Validation : The initial step would be to identify a therapeutically relevant target. For a novel scaffold like this compound, this could be a G-protein coupled receptor (GPCR) or an enzyme where the piperidine (B6355638) core can serve as a central scaffold for interacting with the binding site.
Structural Determination : The 3D structure of the target protein would be determined using techniques like X-ray crystallography or cryo-electron microscopy. This provides a detailed map of the binding pocket.
Computational Docking : With the target structure available, computational docking studies would be performed. gardp.org This would involve docking a library of virtual compounds, including fragments and larger molecules, into the active site to predict their binding orientation and affinity. The unique spirocyclic nature of the cyclopropyl (B3062369) group at the 4-position of the piperidine ring and the azetidine (B1206935) moiety would be of particular interest to understand how they fit within the binding pocket and what specific interactions they make.
Iterative Optimization : Based on the docking poses, medicinal chemists would design and synthesize novel analogs of this compound to improve binding affinity and selectivity. nih.gov For instance, if a hydrophobic pocket is identified near the cyclopropyl group, analogs with larger cycloalkyl groups could be synthesized. If a hydrogen bond acceptor is present near the azetidine nitrogen, this could be exploited. This iterative cycle of design, synthesis, and testing is a hallmark of SBDD.
A hypothetical docking study for this compound might reveal key interactions as shown in the table below.
| Moiety of Compound | Interacting Residue in Target | Type of Interaction |
| Piperidine Nitrogen | Aspartic Acid (Asp110) | Ionic Bond |
| Cyclopropyl Group | Leucine (Leu205), Valine (Val208) | Hydrophobic Interaction |
| Azetidine Ring | Phenylalanine (Phe120) | π-π Stacking |
This is a hypothetical representation of potential interactions.
Ligand-Based Drug Design (LBDD) Methodologies
In situations where the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) becomes a crucial strategy. nih.govnih.gov LBDD relies on the knowledge of other molecules that bind to the target of interest.
The development of this compound using LBDD could be envisioned as follows:
Pharmacophore Modeling : A pharmacophore model would be developed based on a set of known active compounds (ligands) for a specific target. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. The this compound scaffold could have been designed to fit a pharmacophore model where a basic nitrogen (piperidine), a hydrophobic group (cyclopropyl), and another polar feature (azetidine) are required at specific relative positions.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies would be employed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, QSAR models could be built to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.
Below is a hypothetical QSAR data table for a series of analogs.
| Compound | R1 (on Piperidine N) | R2 (at 4-position) | LogP | Biological Activity (IC50, nM) |
| 1 | H | Cyclopropyl | 2.1 | 150 |
| 2 | Methyl | Cyclopropyl | 2.5 | 120 |
| 3 | Ethyl | Cyclopropyl | 2.9 | 100 |
| 4 | H | Cyclobutyl | 2.6 | 200 |
| 5 | H | Phenyl | 3.5 | 500 |
This data is hypothetical and for illustrative purposes.
Fragment-Based Drug Design (FBDD) Considerations
Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery that starts with identifying low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together to produce a more potent lead compound.
A plausible FBDD approach for the discovery of this compound could be:
Fragment Screening : A library of small chemical fragments would be screened against the target protein using biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography.
Hit Identification : Through screening, fragments such as cyclopropylpiperidine and a separate azetidine-containing fragment might be identified as binding to adjacent sites on the target.
Fragment Linking or Growing : Once the binding modes of these fragments are understood, they can be linked together. In this hypothetical scenario, a cyclopropylpiperidine fragment could be linked to an azetidine fragment to generate the novel scaffold of this compound. Alternatively, a single fragment hit could be "grown" by adding chemical functionality to improve its affinity.
Lead Optimization and Compound Refinement Approaches
Once a lead compound like this compound is identified, lead optimization is undertaken to improve its drug-like properties.
Strategies for Enhancing Pharmacological Efficacy
Enhancing pharmacological efficacy involves systematically modifying the lead structure to improve its potency, selectivity, and pharmacokinetic profile. For this compound, this could involve:
Structure-Activity Relationship (SAR) Studies : A systematic investigation of how chemical modifications to the scaffold affect its biological activity. For example, the piperidine nitrogen could be substituted with various alkyl or aryl groups to probe for additional interactions. The cyclopropyl group could be replaced with other small rings or alkyl chains to optimize hydrophobic interactions.
Bioisosteric Replacement : The azetidine ring could be replaced with other four or five-membered heterocyclic rings (e.g., oxetane, pyrrolidine) to fine-tune polarity, metabolic stability, and binding interactions.
The following table presents a hypothetical SAR study for this compound.
| Modification | Position | Resulting Change in Potency |
| Methylation | Piperidine Nitrogen | 1.5x increase |
| Ethylation | Piperidine Nitrogen | 2.0x increase |
| Replacement of Cyclopropyl with Cyclobutyl | 4-position | 0.5x decrease |
| Replacement of Azetidine with Pyrrolidine | 4-position | 3.0x decrease |
This data is hypothetical and for illustrative purposes.
Molecular Simplification and Scaffold Truncation in Lead Optimization
In some cases, a lead compound may be overly complex, leading to poor physicochemical properties or difficult synthesis. Molecular simplification or scaffold truncation aims to reduce complexity while retaining desired activity.
For this compound, a hypothetical simplification strategy could be explored if, for instance, the azetidine ring is not contributing significantly to the binding affinity but is increasing the synthetic cost.
Scaffold Truncation : If SAR studies indicate that the azetidine ring is not essential for activity, it could be removed and replaced with a simpler functional group, such as a dimethylamino or a hydroxyl group.
Simplification of the Core : The piperidine ring could be replaced with a simpler acyclic amine if the conformational constraint of the ring is not critical for activity.
A table illustrating the effects of such hypothetical simplifications is shown below.
| Original Compound | Simplified Analog | Effect on Potency | Effect on Solubility |
| This compound | 4-(Dimethylamino)-4-cyclopropylpiperidine | Reduced | Increased |
| This compound | 4-Cyclopropyl-4-hydroxypiperidine | Significantly Reduced | Increased |
This data is hypothetical and for illustrative purposes.
Multivariate Optimization for Drug-Like Properties
In contemporary drug discovery, lead optimization is rarely a process of refining a single property. Instead, it involves a multivariate optimization of numerous, often competing, parameters to achieve a balanced profile of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The this compound scaffold is a product of this complex balancing act.
Key properties that medicinal chemists modulate include lipophilicity (logP/logD), basicity (pKa), molecular weight (MW), and polar surface area (PSA). The introduction of the azetidine and cyclopropyl groups at the 4-position of the piperidine ring has a profound impact on these properties. The azetidine, a small, saturated heterocycle, can lower the pKa of the parent piperidine nitrogen compared to more sterically bulky amines, while also potentially improving aqueous solubility. The cyclopropyl group is a small, lipophilic moiety that can increase metabolic stability. nih.govbeilstein-journals.org
A multivariate approach would aim to find the optimal balance where potency is maximized while maintaining favorable drug-like properties, as illustrated in the hypothetical property comparison below.
| Compound/Fragment | Calculated logP | Calculated pKa (Most Basic) | Topological Polar Surface Area (Ų) | Rationale for Change |
|---|---|---|---|---|
| Piperidine | 1.23 | 11.2 | 12.5 | Parent Scaffold |
| 4-Cyclopropylpiperidine (B1419780) | 2.05 | 11.0 | 12.5 | Increased lipophilicity, minimal pKa change |
| 4-(Azetidin-1-yl)piperidine | 0.85 | 10.5 | 15.7 | Reduced lipophilicity, modulated basicity |
| This compound | 1.67 | 10.3 | 15.7 | Balanced lipophilicity and basicity |
Note: Data are illustrative, calculated estimates to demonstrate the principles of multivariate optimization.
Molecular Modification and Bioisosteric Replacements
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental tool in medicinal chemistry. The structure of this compound features two excellent examples of strategic bioisosteric replacements.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant popularity in drug discovery. chemrxiv.org Its inclusion is a strategic decision to improve molecular properties. Azetidine can be considered a bioisostere for larger, more flexible, or more basic groups. acs.org For instance, it can serve as a more constrained and less lipophilic replacement for a pyrrolidine or piperidine ring, or as a replacement for a dimethylamino group. acs.orgresearchgate.net
The benefits of incorporating an azetidine ring include:
Increased Three-Dimensionality: The strained, non-planar structure of azetidine increases the sp3 character of a molecule, a feature often correlated with improved clinical success rates.
Modulation of Basicity: The azetidine nitrogen is typically less basic than that in larger saturated rings, which can be advantageous for optimizing pKa to improve cell permeability and reduce off-target effects like hERG channel binding.
Improved Solubility: As a small, polar heterocycle, azetidine can enhance aqueous solubility compared to more lipophilic aliphatic groups. researchgate.net
The cyclopropyl group is one of the most widely used small aliphatic rings in medicinal chemistry. nih.gov It is frequently employed as a bioisostere for a gem-dimethyl or isopropyl group. beilstein-journals.org This substitution offers several distinct advantages:
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl group, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position can significantly improve a compound's half-life.
Increased Potency: The rigid structure of the cyclopropyl ring can lock in a conformation that is optimal for binding to a biological target, thus increasing potency. researchgate.net Its unique electronic properties, with enhanced pi-character in its C-C bonds, can also lead to favorable interactions within a protein binding pocket. researchgate.net
Conformational Rigidity: Unlike a flexible isopropyl group, the cyclopropyl ring is conformationally constrained, which reduces the entropic penalty upon binding to a target. researchgate.net
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. For this compound, systematic modifications to the ring systems would be a logical next step in a drug discovery program. Altering the size of the heterocyclic rings or the branching at the 4-position can have a significant impact on biological activity.
For example, expanding the azetidine to a pyrrolidine (five-membered ring) or the piperidine to a homopiperidine (seven-membered ring) would alter the geometry and basicity of the core scaffold. Such changes would explore the spatial tolerance of the target's binding site.
| Compound Modification | Structural Change | Hypothetical IC₅₀ (nM) | Predicted Impact on Properties |
|---|---|---|---|
| Parent Compound | This compound | 15 | Baseline activity and properties |
| Azetidine to Pyrrolidine | 4-(Pyrrolidin-1-yl)-4-cyclopropylpiperidine | 85 | Increased flexibility and basicity may reduce optimal binding |
| Piperidine to Homopiperidine | 4-(Azetidin-1-yl)-4-cyclopropylhomopiperidine | 250 | Altered bond angles and increased flexibility likely disrupt key interactions |
| Cyclopropyl to Isopropyl | 4-(Azetidin-1-yl)-4-isopropylpiperidine | 120 | Increased flexibility and potential for metabolic liability |
Note: The IC₅₀ data are hypothetical and for illustrative purposes to demonstrate SAR principles.
Conformational Restriction and Pharmacophore Mapping
The 4,4-disubstituted piperidine motif is a classic strategy for inducing conformational restriction. nih.govnih.gov In an unsubstituted piperidine, the ring exists in a dynamic equilibrium between two chair conformations. By placing two substituents at the 4-position, this ring-flipping is severely hindered, effectively locking the piperidine into a more defined three-dimensional shape. researchgate.net
In this compound, the spirocyclic attachment of the azetidine ring and the rigid cyclopropyl group create a highly constrained system. This rigidity is highly advantageous in drug design for several reasons:
Pre-organization for Binding: The molecule is "pre-organized" in a specific conformation, reducing the entropic cost of binding to its target and often leading to higher affinity.
Improved Selectivity: A rigid molecule is less likely to fit into the binding sites of off-target proteins, which can lead to improved selectivity and a better safety profile.
Pharmacophore Mapping: A well-defined conformation is essential for accurate pharmacophore modeling. nih.gov Knowing the precise spatial arrangement of key features (like the piperidine nitrogen, which acts as a hydrogen bond acceptor or protonated donor) allows for a better understanding of the ligand-receptor interaction and guides the design of more potent analogs. nih.gov
Scaffold Diversification and Promiscuity in Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification of its peripheral substituents. mdpi.com The piperidine scaffold is one of the most well-known privileged structures in medicinal chemistry. thieme-connect.comnih.gov The this compound core represents a highly decorated and optimized version of this scaffold.
This core can be used as a starting point for scaffold diversification to generate a library of compounds for screening against a wide range of biological targets. The most common point of diversification would be the piperidine nitrogen (N-1 position). Alkylation, acylation, or arylation at this position can project chemical vectors into different regions of a binding pocket, allowing the scaffold to be adapted for various targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.
This potential for broad biological activity is sometimes referred to as "scaffold promiscuity." While promiscuity can be undesirable in a final drug candidate (leading to off-target effects), it is a valuable attribute during the discovery phase, as it allows a single chemical scaffold to serve as a rich source of lead compounds for multiple therapeutic programs. nih.gov The inherent drug-like properties and synthetic accessibility of the 4,4-disubstituted piperidine framework make it an excellent starting point for such explorations. nih.govrsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Azetidin 1 Yl 4 Cyclopropylpiperidine Analogs
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of piperidine-containing compounds is often dictated by the nature and orientation of substituents on the piperidine (B6355638) ring. For analogs related to 4-(azetidin-1-yl)-4-cyclopropylpiperidine, several structural features are critical for their interaction with biological targets.
Research on various piperidine derivatives has highlighted the importance of the substitution pattern at the 4-position of the piperidine ring. The presence of a quaternary carbon at this position, substituted with both a cyclopropyl (B3062369) group and an azetidinyl moiety, creates a unique and rigid spatial arrangement. This rigidity can be advantageous for locking the molecule into a conformation that is favorable for binding to a specific biological target.
In broader studies of piperidine analogs, modifications to the core structure have been shown to significantly alter potency. For instance, introducing unsaturation into the piperidine ring of certain 4-piperidine analogs led to a tenfold increase in potency against specific targets. dndi.org Similarly, the choice of aromatic amides attached to related indole-piperidine scaffolds was found to be a key determinant of activity, with 4-methoxyindole (B31235) analogs showing the highest potency in one study. dndi.org These findings, while not directly on the target compound, underscore the principle that even subtle changes to the core and its substituents can have a profound impact on biological activity.
The nature of the substituents on the azetidine (B1206935) ring also plays a crucial role. For example, in a series of piperidone analogues, replacing a polar sulfamide (B24259) moiety on a related azetidinyl structure with less polar groups was explored to improve oral absorption. This led to the identification of a compound with equivalent pharmacological activity and metabolic stability but greatly improved pharmacokinetic properties. nih.gov
Table 1: Impact of Structural Modifications on the Activity of Related Piperidine Analogs
| Compound Series | Structural Modification | Observed Effect on Activity/Property | Reference |
|---|---|---|---|
| 4-Azaindole-2-piperidines | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency | dndi.org |
| 4-Azaindole-2-piperidines | Variation of aromatic amide group | 4-methoxyindole analogs possessed the highest potency | dndi.org |
Impact of Azetidine and Cyclopropyl Moieties on Pharmacological Interactions
The azetidine and cyclopropyl moieties are distinct structural features that significantly influence the pharmacological profile of this compound analogs.
The azetidine ring , a four-membered saturated heterocycle containing a nitrogen atom, serves multiple functions. Its small, rigid structure can act as a constrained linker or a specific binding element. The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or as a basic center, which is often crucial for interaction with biological targets like receptors or enzymes. The constrained nature of the azetidine ring, compared to more flexible acyclic amines or larger rings, can reduce the entropic penalty upon binding, potentially leading to higher affinity. Studies on various azetidine derivatives have shown their utility in creating potent and selective compounds for a range of biological targets. nih.govnih.gov
The cyclopropyl group , a three-membered carbocyclic ring, is another important structural element. Its unique electronic properties and conformational rigidity can significantly impact a molecule's potency, selectivity, and metabolic stability. The cyclopropyl ring can engage in favorable van der Waals interactions within a binding pocket. Furthermore, its introduction can block sites of metabolism, thereby increasing the compound's half-life. In studies of (2-cyclopropoxyphenyl)piperidine derivatives, the cyclopropyl group was integral to achieving high affinity and selectivity for specific adrenergic receptors. nih.gov
The combination of both the azetidine and cyclopropyl groups at the 4-position of the piperidine ring creates a spirocyclic-like center that projects these functionalities in well-defined vectors, which is critical for precise interactions with a target's binding site.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
While specific QSAR models for this compound were not found in the provided search results, QSAR studies on related piperidine derivatives illustrate the approach. For example, a nonlinear QSAR study was conducted on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists using a neural network method. nih.gov In this study, a large number of molecular descriptors were calculated, and a subset of these descriptors was selected and correlated with the known analgesic activities of the compounds. nih.gov The resulting model was able to predict the activity of additional compounds, demonstrating the utility of the QSAR approach. nih.gov
Similarly, QSAR models have been developed for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov These models explained a high percentage of the variance in activity and were validated through various statistical methods. nih.gov Such studies typically identify key physicochemical properties (like lipophilicity, electronic properties, and steric descriptors) that govern the biological activity of the compound series. For a compound like this compound, a QSAR model would likely incorporate descriptors related to the size and shape of the cyclopropyl and azetidine rings, as well as the basicity of the nitrogen atoms.
Stereochemical Implications for Structure-Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological properties of a drug. The specific spatial orientation of functional groups dictates how a molecule interacts with its chiral biological target.
Molecules with a single chiral center can exist as a pair of enantiomers, which are non-superimposable mirror images. It is common for enantiomers to exhibit different biological activities because they interact differently with chiral biological macromolecules like proteins. One enantiomer may bind with high affinity to a target receptor, while the other may have significantly lower affinity or even interact with a different target altogether. Although specific studies on the enantiomers of this compound were not detailed in the search results, the principle of enantiomeric differentiation is well-established in medicinal chemistry. For a molecule with potential chirality, separating and testing the individual enantiomers is a crucial step in drug development to identify the more potent and potentially safer isomer.
When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physicochemical properties and often exhibit distinct pharmacological profiles, including differences in potency, efficacy, and selectivity. The relative orientation of substituents in diastereomers can lead to different binding modes or affinities for a target. For instance, in the synthesis of functionalized 2-(iodomethyl)azetidine derivatives, stereoselective methods were employed to produce specific stereoisomers, which could then be converted to different substituted pyrrolidines. nih.gov This highlights the importance of controlling stereochemistry during synthesis to access specific isomers for biological evaluation. The spatial arrangement of the azetidine and cyclopropyl groups relative to the piperidine ring in potential diastereomers of this compound analogs would be expected to have a significant impact on their interaction with biological targets and, consequently, their pharmacological selectivity.
Pharmacological Target Identification and Mechanistic Elucidation for 4 Azetidin 1 Yl 4 Cyclopropylpiperidine
Methodologies for Identifying Molecular Targets in Preclinical Research
Target identification and validation represent the foremost stages in the drug discovery pipeline. nih.gov The objective is to uncover the direct molecular partners of a bioactive compound, thereby revealing its mechanism of action, potential for polypharmacology, and pathways to therapeutic efficacy. nih.gov A variety of robust, unbiased methods for target identification are essential to enhance this understanding. nih.gov
Chemical proteomics has emerged as a powerful platform for the comprehensive profiling of drug-binding proteins directly within complex biological systems. frontiersin.org These techniques utilize small-molecule probes or exploit the intrinsic properties of the compound-protein interaction to isolate and identify targets.
Probe-Based Approaches : In a typical probe-based experiment for 4-(Azetidin-1-yl)-4-cyclopropylpiperidine, the parent compound would be chemically modified to create a probe. This involves attaching a reactive group for covalent cross-linking and a reporter tag (like biotin) for enrichment. This functionalized probe is then used in affinity purification workflows to isolate its binding proteins from cell lysates, which are subsequently identified by mass spectrometry. nih.gov
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) : SILAC is a powerful metabolic labeling strategy used in quantitative proteomics to accurately identify bona fide protein interactors. nih.govcreative-proteomics.combiologyinsights.com In a hypothetical experiment to find targets of this compound, one population of cells would be grown in "light" medium and another in "heavy" medium containing stable isotope-labeled amino acids. creative-proteomics.com An affinity pulldown experiment using an immobilized version of the compound would be performed on a mixed lysate from both cell populations. nih.gov Specific binding partners are distinguished from non-specific background proteins by their high heavy/light isotope ratios as determined by mass spectrometry. nih.gov
| Hypothetical Protein Target | SILAC Ratio (Heavy/Light) | Function | Implication |
| Kinase X | > 50 | Signal Transduction | Primary candidate target |
| Transporter Y | > 45 | Substrate Transport | Primary candidate target |
| Structural Protein Z | ~ 1 | Cytoskeleton | Non-specific binder |
| Albumin | ~ 1 | Carrier Protein | Non-specific binder |
ABPP (Activity-Based Protein Profiling) : ABPP is a functional proteomic technology that uses active-site-directed chemical probes to assess the functional state of entire enzyme families. creative-biolabs.comucl.ac.uk If this compound were suspected to be an inhibitor of a particular enzyme class (e.g., serine hydrolases), a competitive ABPP experiment could be performed. universiteitleiden.nl A biological sample would be pre-incubated with the compound, followed by treatment with a broad-spectrum activity-based probe for that enzyme class. A reduction in probe labeling for a specific enzyme, as measured by gel electrophoresis or mass spectrometry, would indicate that the compound binds to and inhibits that enzyme. creative-biolabs.commtoz-biolabs.com
CETSA (Cellular Thermal Shift Assay) : CETSA is a biophysical method used to verify direct target engagement in a cellular environment. acs.orgnih.gov The principle is that a protein becomes more stable and resistant to heat-induced aggregation when bound to a ligand. cetsa.org To confirm that this compound binds to a suspected target protein, intact cells would be treated with the compound, heated to various temperatures, and then lysed. nih.gov The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry. cetsa.orgnih.gov A shift to a higher melting temperature in the presence of the compound provides strong evidence of target engagement. nih.govacs.org
Phenotypic screening is a powerful strategy in drug discovery that identifies compounds based on their effect on cellular or organismal physiology, without prior knowledge of the molecular target. criver.comdrughunter.com A compound like this compound might be identified in such a screen for its ability to, for example, reduce inflammation in a cell model.
The critical subsequent step is target deconvolution , the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govnih.gov This process is essential for understanding the compound's mechanism of action and for further optimization. criver.comnih.gov Target deconvolution bridges the gap between a desirable biological outcome and the underlying molecular interaction, employing many of the chemical proteomics and genetic methods described herein to pinpoint the protein(s) that this compound interacts with to produce its effect. nih.gov
Modern target identification is increasingly driven by genetic and computational technologies that can systematically probe the genome or simulate molecular interactions to predict targets.
Genetic Methods (CRISPR) : CRISPR-based screening offers a robust, unbiased way to identify genes that are essential for a compound's activity. biocompare.com In a genome-wide CRISPR knockout screen, a library of cells, each with a different gene inactivated, would be treated with a cytotoxic concentration of this compound. biocompare.comnih.gov Cells in which the target protein has been knocked out will be unable to bind the drug and will thus survive the treatment. nih.gov Sequencing the guide RNAs enriched in the surviving population reveals the gene encoding the target protein. acs.orgresearchgate.net Conversely, CRISPR interference (CRISPRi) or activation (CRISPRa) screens can identify genes whose knockdown or overexpression confers sensitivity or resistance, providing further insight into the compound's mechanism. nih.gov
| Gene Knockout | Phenotype upon Treatment | Interpretation |
| Gene A | Resistance | Gene A is likely the direct target of the compound. |
| Gene B | Resistance | Gene B is in the same pathway and essential for compound action. |
| Gene C | Hypersensitivity | Gene C may be part of a parallel survival pathway. |
| Most Genes | No Change | Not directly involved in the compound's mechanism of action. |
Computational Methods : In silico approaches can rapidly narrow down the list of potential targets before extensive lab work. nih.govntu.edu.sg For this compound, a structure-based approach like reverse molecular docking could be used. nih.govresearchgate.net This involves docking the 3D structure of the compound against a large database of protein structures to predict which proteins it is most likely to bind to based on scoring functions that estimate binding affinity. nih.govresearchgate.net Alternatively, ligand-based approaches assume that structurally similar molecules bind to similar targets. nih.govntu.edu.sg The structure of this compound would be compared to databases of compounds with known biological activities to identify potential targets. acs.org
Analysis of Ligand-Target Binding Interactions
Once a molecular target is identified, the next crucial step is to understand the precise nature of the interaction between the ligand and the receptor. This involves studying the forces that govern binding and characterizing the physical and chemical properties of the binding site.
Molecular recognition describes the specific, non-covalent interactions between two or more molecules. fiveable.meontosight.ai The binding of this compound to its target is governed by a combination of forces and structural complementarities, often conceptualized by the "lock and key" or "induced fit" models. ontosight.ai
The key structural features of this compound would dictate its interactions:
Piperidine (B6355638) Ring : As one of the most important synthetic fragments in drug design, the piperidine scaffold is versatile. nih.gov The nitrogen atom can act as a hydrogen bond acceptor or, if protonated at physiological pH, as a hydrogen bond donor and participate in charge-charge interactions.
Cyclopropyl (B3062369) Group : This rigid, three-membered ring offers unique properties. Its conformational rigidity can reduce the entropic penalty of binding, potentially leading to higher affinity. nih.gov It is hydrophobic and can engage in favorable van der Waals contacts within a nonpolar pocket. rsc.org Furthermore, the unique electronics of the cyclopropyl ring can lead to C–H···π or π-sigma interactions with aromatic residues in the binding site. rsc.org
Azetidine (B1206935) Ring : The nitrogen atom in this four-membered ring can also serve as a hydrogen bond acceptor, providing an additional point of specific interaction with the receptor.
The binding site, or pocket, on a target protein is a specific region with defined structural and chemical features that accommodate the ligand. nih.govacs.org The identification of these pockets is a critical first step in structure-based drug design. nih.gov For this compound, the characteristics of its binding site can be inferred from its structure and confirmed through experimental methods like X-ray crystallography of the ligand-protein complex.
The binding pocket would likely possess:
A Hydrophobic Subpocket : To favorably accommodate the nonpolar cyclopropyl group. rsc.org
Hydrogen-Bonding Features : The presence of amino acid residues (e.g., serine, threonine, asparagine, glutamine) capable of acting as hydrogen bond donors or acceptors to interact with the nitrogen atoms of the piperidine and azetidine rings.
Shape Complementarity : A three-dimensional cavity that matches the size and shape of the compound, maximizing surface contact and favorable interactions. mdpi.comresearchgate.net
Investigation of Mechanism of Action (MoA) at the Molecular Level
There is currently no available research data detailing the specific molecular mechanism of action for this compound. Studies elucidating its primary pharmacological target(s), receptor binding affinities, or enzyme inhibition potencies have not been identified in the public domain. Therefore, a data table of its binding affinities and functional activities cannot be generated.
Off-Target Binding and Polypharmacology Considerations
Information regarding the off-target binding profile and polypharmacology of this compound is not present in the reviewed literature. Comprehensive screening assays to determine its selectivity and potential interactions with unintended biological targets have not been published. As a result, a data table summarizing its off-target binding profile cannot be provided.
Computational Chemistry and in Silico Modeling in Research on 4 Azetidin 1 Yl 4 Cyclopropylpiperidine
Computer-Aided Drug Design (CADD) Applications
Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the discovery and design of new drugs. By modeling molecular interactions, CADD can predict the therapeutic potential of a compound before it is synthesized, thereby saving significant time and resources. For 4-(Azetidin-1-yl)-4-cyclopropylpiperidine, CADD methodologies are critical for validating its potential as a modulator of targets like CCR2 and for optimizing its structure to enhance potency and selectivity. nih.gov
Virtual screening is a CADD technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, a structure-based virtual screening approach could be employed to identify this scaffold as a "hit."
The process would involve:
Target Preparation : A high-resolution 3D structure of the CCR2 receptor, typically obtained from X-ray crystallography or cryo-electron microscopy, is prepared for docking.
Library Curation : A large database of diverse chemical compounds, numbering in the millions, is compiled.
Docking and Scoring : Each compound in the library is computationally docked into the binding site of CCR2. A scoring function then estimates the binding affinity for each compound.
Hit Selection : Compounds are ranked based on their docking scores and other criteria like drug-likeness. Scaffolds like azetidinyl-piperidine would be prioritized for further investigation if they consistently rank highly, leading to their identification as promising hits for CCR2 inhibition.
Once identified as a hit, molecular docking is used for a more detailed analysis of how this compound interacts with its target. This technique predicts the preferred orientation and conformation of the compound (the "pose") within the receptor's binding pocket.
The analysis focuses on:
Binding Affinity : Scoring functions provide a numerical estimate of the binding free energy (e.g., in kcal/mol), which correlates with the compound's inhibitory potency (IC50). Lower scores typically indicate stronger binding.
Molecular Interactions : The docked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions with specific amino acid residues in the target protein. For instance, the basic nitrogen in the piperidine (B6355638) ring might form a crucial salt bridge with an acidic residue like Asp or Glu in the CCR2 binding site. nih.gov
The following interactive table illustrates the type of data that would be generated from a molecular docking study of this compound against the CCR2 receptor.
Illustrative Docking Analysis of this compound
| Parameter | Value / Description |
|---|---|
| Target Protein | Human CCR2 (PDB ID: e.g., 5T1A) |
| Docking Software | AutoDock Vina, Glide |
| Binding Site | Allosteric or Orthosteric Pocket |
| Docking Score | -9.5 kcal/mol |
| Key Hydrogen Bonds | Tyr120, Gln225 |
| Key Hydrophobic Interactions | Val135, Ile198, Trp210 |
| Salt Bridge | Piperidine Nitrogen with Asp265 |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the compound and the protein over time. nih.gov An MD simulation of the this compound-CCR2 complex would be performed to assess the stability of the predicted binding pose. tandfonline.comnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : This metric tracks the displacement of atoms over time. A stable RMSD for both the compound and the protein backbone indicates that the binding pose is stable and the complex does not undergo significant conformational changes.
Root Mean Square Fluctuation (RMSF) : This analysis identifies which parts of the protein are flexible and which are stable. High fluctuation in the binding site residues could indicate an unstable interaction.
Binding Free Energy Calculations : Techniques like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to provide a more accurate estimate of the binding affinity than docking scores alone.
Illustrative Parameters for MD Simulation
| Parameter | Specification |
|---|---|
| Software | GROMACS, AMBER |
| Force Field | AMBER14, CHARMM36 |
| Simulation Time | 200 nanoseconds (ns) |
| Ensemble | NPT (Isothermal-isobaric) |
| Solvent Model | TIP3P Water |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy |
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. mdpi.com For this compound, QM calculations can provide insights that are not accessible with classical molecular mechanics methods.
Applications of QM calculations include:
Charge Distribution : Determining the partial atomic charges across the molecule to understand its electrostatic potential and identify sites prone to polar interactions.
Orbital Analysis : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Conformational Analysis : Accurately calculating the relative energies of different conformers of the molecule to identify the most stable, low-energy shapes it can adopt in solution.
Illustrative QM-Derived Properties for this compound
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| Methodology | DFT (B3LYP/6-31G*) | Standard for small molecules |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
Advanced Machine Learning and Deep Learning in Scaffold-Based Drug Discovery
Machine learning (ML) and deep learning models are increasingly used to accelerate drug discovery by learning from vast datasets of chemical and biological information. In the context of the this compound scaffold, these advanced models can be used to predict properties and design novel, improved molecules.
Generative models are a class of artificial intelligence algorithms that can create new data that resembles the data they were trained on. researchgate.net In drug design, models like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can be used to generate novel chemical structures. biorxiv.org
The process for designing new analogs of this compound would be:
Training : A deep learning model is trained on a large database of known CCR2 antagonists or other bioactive molecules.
Scaffold Conditioning : The model is conditioned to use the this compound core as a starting point or a required feature.
Generation : The model generates thousands of new, hypothetical molecules that retain the core scaffold but feature novel decorations and modifications.
Filtering and Optimization : The generated molecules are then filtered using predictive models for properties like binding affinity (from docking), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and synthetic accessibility to prioritize the most promising candidates for synthesis and testing.
This approach allows for a rapid and automated exploration of the chemical space around the core scaffold, significantly enhancing the probability of discovering a clinical candidate with superior properties.
Predictive Modeling for Structure-Activity Relationships
Currently, there is a notable absence of publicly available scientific literature, and consequently, a lack of specific data regarding the use of predictive modeling for the structure-activity relationships (SAR) of this compound. While computational chemistry and in silico modeling are powerful tools in drug discovery for elucidating SAR, the application of these methods to this specific compound has not been detailed in published research.
In the broader context of related heterocyclic compounds, such as azetidin-2-one (B1220530) and piperidine derivatives, predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly employed. dergipark.org.trnih.govnih.gov These computational approaches help researchers to understand how the structural features of molecules influence their biological activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the interaction between piperidine-based antagonists and their receptors. nih.gov Such models identify key structural attributes that are crucial for biological efficacy.
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables that are central to understanding its unique SAR profile through predictive modeling. The scientific community awaits research that applies these computational techniques to this particular molecule to shed light on its potential biological activities and guide the design of new, more potent, and selective analogs.
Future Directions and Emerging Research Avenues for 4 Azetidin 1 Yl 4 Cyclopropylpiperidine Derivatives
Exploration of Undruggable Targets with Unique Scaffolds
A significant frontier in medicinal chemistry is the pursuit of "undruggable" targets, which are proteins that have thus far evaded therapeutic intervention with conventional small molecules. mdpi.com These targets often feature challenging topographies, such as shallow binding pockets or large, flat protein-protein interfaces, making them difficult to address with traditional drug design strategies. mdpi.com The development of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is crucial for making inroads against these elusive targets.
The 4-(azetidin-1-yl)-4-cyclopropylpiperidine scaffold provides a rigid and spatially defined framework that can be strategically functionalized to interact with such unconventional binding sites. Spirocyclic structures, in general, are gaining attention for their ability to position substituents in precise vectors, which can be critical for engaging with multiple "hotspots" on a protein surface. enamine.net This controlled orientation can lead to enhanced binding affinity and selectivity.
Future research on derivatives of this compound will likely focus on creating libraries of compounds with diverse substitutions on both the azetidine (B1206935) and piperidine (B6355638) rings. These libraries can then be screened against high-value undruggable targets implicated in diseases like cancer and neurodegenerative disorders. The inherent rigidity of the spirocyclic core is expected to minimize the entropic penalty upon binding, a favorable characteristic when targeting complex protein surfaces.
Table 1: Examples of Undruggable Target Classes and the Potential of Novel Scaffolds
| Undruggable Target Class | Key Challenge | Potential Advantage of Novel Scaffolds |
| Transcription Factors | Lack of well-defined binding pockets | Precise 3D orientation of functional groups to disrupt protein-DNA or protein-protein interactions. |
| Scaffolding Proteins | Large, flat protein-protein interfaces | Presentation of functionalities in specific vectors to engage multiple surface hotspots. |
| RAS Family Proteins | Shallow effector-binding domains | Rigid core to minimize entropic loss upon binding to less-defined pockets. |
Integration of Artificial Intelligence and Automation in Synthesis and Design
The convergence of artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize the discovery and development of new chemical entities. nih.govthieme-connect.com For complex scaffolds like this compound, these technologies can significantly accelerate the design-make-test-analyze cycle.
Advancements in Stereochemical Control and Functionalization
The biological activity of a chiral molecule is often dependent on its specific stereochemistry. researchgate.net The this compound scaffold contains a quaternary stereocenter at the C4 position of the piperidine ring, and derivatives may possess additional chiral centers. The ability to control the stereochemistry at these centers is paramount for developing effective and safe therapeutic agents.
Future research will likely focus on the development of novel stereoselective synthetic methods to access specific stereoisomers of this compound derivatives. This could involve the use of chiral catalysts, auxiliaries, or starting materials to guide the formation of the desired stereoisomer with high fidelity. Advances in areas such as asymmetric catalysis will be crucial for the efficient and scalable synthesis of these complex molecules.
In addition to stereochemical control, the development of new methods for the selective functionalization of the scaffold will be a key area of exploration. This includes late-stage functionalization techniques that allow for the introduction of diverse chemical groups at various positions on the azetidine and piperidine rings. Such methods would enable the rapid generation of a wide array of analogs for SAR studies, facilitating the fine-tuning of a compound's biological activity and properties.
Development of Novel Chemical Probes for Target Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target in a cellular or in vivo setting. They are invaluable tools for target validation, helping to elucidate the biological function of a protein and its role in disease. The development of high-quality chemical probes requires a deep understanding of the target and a molecular scaffold that can be readily modified to optimize potency, selectivity, and cell permeability.
The this compound scaffold, with its tunable three-dimensional structure, is an attractive starting point for the development of novel chemical probes. Derivatives can be designed to incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. Furthermore, photoaffinity labels can be introduced to allow for covalent modification of the target protein, facilitating its identification and characterization.
Future efforts in this area will involve the synthesis of libraries of this compound derivatives and their screening against a range of biological targets. Once a promising hit is identified, it can be further optimized to create a potent and selective chemical probe. The availability of such probes will be instrumental in validating new drug targets and advancing our understanding of disease biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
